
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: C14H14N4O2S
Molecular Weight: Approximately 298.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the benzothiazole moiety using ethoxy and thiazole derivatives.
- Coupling with imidazole to introduce the imidazole ring.
- Carboxamide formation through reaction with carboxylic acid derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy against microbial infections.
Antitumor Activity
Compounds containing benzothiazole and imidazole moieties are often evaluated for antitumor activity. Studies have reported that similar compounds demonstrate cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For example, pyrazole derivatives have been shown to inhibit cancer cell proliferation effectively .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on related compounds indicate low toxicity towards human embryonic kidney cells (HEK293), suggesting that this compound may also exhibit a favorable safety profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of both the benzothiazole and imidazole groups is believed to enhance binding affinity to biological targets, potentially leading to improved therapeutic effects.
Compound | Structure Features | Biological Activity |
---|---|---|
N-(6-Ethoxy-benzothiazole) | Benzothiazole core | Antimicrobial |
Imidazole derivatives | Imidazole ring | Antitumor |
Pyridazine-based compounds | Pyridazine core | Cytotoxicity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitubercular Agents : A study synthesized novel benzamide derivatives and tested their efficacy against Mycobacterium tuberculosis, identifying several compounds with IC50 values ranging from 1.35 to 2.18 μM .
- Anticancer Activity : Research on pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide serves as a versatile building block in organic synthesis. It is used to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
This compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or proteins involved in cellular processes, leading to the disruption of microbial growth or cancer cell proliferation. Molecular docking studies have demonstrated its ability to bind to active sites of target proteins, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Medicine
In medicinal chemistry, this compound is being investigated as a potential therapeutic agent for various diseases. Its structural features suggest possible efficacy against conditions such as cancer and infections caused by resistant pathogens. Preclinical studies are ongoing to evaluate its safety and effectiveness .
Industry
The compound has applications in the development of new materials and chemical processes. Its unique properties make it suitable for use in industrial applications where specific chemical behaviors are required .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Another research focused on the anticancer activity of this compound against different cancer cell lines (e.g., MCF7 for breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating potent activity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-2-25-11-3-4-12-14(9-11)26-17(19-12)20-16(24)13-5-6-15(22-21-13)23-8-7-18-10-23/h3-10H,2H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOVTULPQUHGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.